2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted at position 6 with a 4-ethylphenyl group. A sulfanyl (-S-) linker at position 3 connects the pyridazine moiety to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(27-26-18)29-13-19(28)25-17-5-3-4-16(12-17)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZLIGCSXUZAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133714 | |
| Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896045-35-5 | |
| Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896045-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule characterized by its complex structure, which integrates pyridazine, sulfanyl, and acetamide moieties. This structural diversity suggests potential for significant biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of trifluoromethyl groups that may enhance its biological interactions. The compound's structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Weight | 363.42 g/mol |
| Functional Groups | Pyridazine, sulfanyl, acetamide |
| Substituents | 4-Ethylphenyl, trifluoromethyl |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory domains.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, related pyridazine derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial cell wall synthesis and protein synthesis pathways.
Case Study:
In a study evaluating the antimicrobial efficacy of pyridazine derivatives, compounds with sulfanyl groups demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting a promising profile for further development in antimicrobial therapies .
Anticancer Potential
The anticancer activity of similar compounds has been linked to their ability to inhibit specific protein interactions involved in cancer cell proliferation. For example, certain pyridazine derivatives have been shown to disrupt the interaction between annexin A2 and S100A10 proteins, which is crucial for tumor progression.
Research Findings:
A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and pyridazine rings significantly influenced cytotoxicity against various cancer cell lines. Compounds with higher electron-withdrawing groups exhibited enhanced activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: Binding to active sites on enzymes involved in inflammation and cancer progression.
- Signal Transduction Modulation: Affecting pathways that regulate cell growth and apoptosis.
Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds often possess antimicrobial properties. The sulfanyl group may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Properties
Pyridazine derivatives have been studied for their anticancer potential, with mechanisms involving the inhibition of specific enzymes and modulation of cell signaling pathways. For instance, studies suggest that similar compounds can induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the pharmacological potential of pyridazine derivatives:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that pyridazine derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways.
- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy showed that modifications to the pyridazine structure could enhance antimicrobial potency against resistant bacterial strains.
- Inflammatory Response Modulation : A study indicated that certain pyridazine compounds could significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for chronic inflammatory diseases.
Comparison with Similar Compounds
Pyridazine vs. Triazolo-Pyridazine Derivatives
- Target Compound : Pyridazine core with 4-ethylphenyl (position 6) and sulfanyl-acetamide (position 3).
- Analog (): 1,2,4-Triazolo[4,3-b]pyridazine core with 4-fluorophenyl (position 6) and sulfanyl-acetamide linked to 4-(trifluoromethoxy)phenyl. The trifluoromethoxy group in the analog may improve metabolic stability compared to the target’s trifluoromethyl group, though with reduced lipophilicity .
Pyridazine vs. Pyrimidine Derivatives
- Analog (): Pyrimidine core with 4,6-diamino groups and sulfanyl-acetamide linked to chlorophenyl.
Substituent Effects on Pharmacological Properties
Metabolic and Physicochemical Properties
- Metabolic Stability : Trifluoromethyl groups (target, ) resist oxidative metabolism better than chlorophenyl () or fluorophenyl () substituents.
- Synthetic Accessibility : The pyridazine core may require fewer steps than triazolo-pyridazine systems (), though sulfanyl-acetamide linkages are common in these syntheses .
Q & A
What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Sulfanyl Group Introduction: Reacting 6-(4-ethylphenyl)pyridazin-3-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃/DMF) .
- Amide Coupling: Use coupling agents like HATU or EDC/HOBt for efficient N-[3-(trifluoromethyl)phenyl]acetamide formation .
- Optimization: Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Reaction parameters such as temperature, solvent polarity, and catalyst loading should be iteratively refined using response surface methodology (RSM) .
How can structural characterization be performed to confirm the compound’s identity and purity?
Level: Basic
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planarity of the pyridazine-acetamide system .
- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
What experimental design strategies are effective for studying structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Factorial Design: Use 2³ factorial experiments to screen variables (e.g., substituent electronic effects, steric bulk) on biological activity. For example, vary the 4-ethylphenyl group to 4-fluorophenyl or 4-methoxyphenyl and measure changes in target binding .
- QSAR Modeling: Train models with DFT-calculated descriptors (e.g., HOMO-LUMO gaps, logP) and biological data (IC₅₀ values) to predict activity .
- Controlled Variables: Maintain consistent assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to isolate structural effects .
How can researchers resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
- Source Analysis: Compare assay protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from using HEK293 vs. HeLa cells .
- Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies, applying statistical weighting to high-quality datasets (e.g., n ≥ 3 replicates, p < 0.05) .
- Mechanistic Studies: Use SPR (surface plasmon resonance) to directly measure binding kinetics to the target protein, resolving false positives from indirect assays .
What strategies enhance the metabolic stability of the sulfanyl-acetamide moiety?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute the sulfanyl group with sulfone (-SO₂-) or methylene (-CH₂-) to reduce oxidative metabolism .
- Prodrug Design: Mask the acetamide as an ester or carbamate to improve bioavailability .
- CYP Inhibition Assays: Screen for CYP3A4/2D6 interactions using liver microsomes and LC-MS metabolite profiling .
What are best practices for ensuring synthetic reproducibility?
Level: Basic
Methodological Answer:
- Standardized Protocols: Document reaction parameters (e.g., inert atmosphere, strict temperature control) and validate intermediates via TLC/NMR .
- Reagent Quality: Use anhydrous solvents (H₂O <50 ppm) and high-purity starting materials (>97%) to minimize side reactions .
- Interlab Validation: Share synthetic protocols with collaborating labs to confirm reproducibility .
How can computational methods predict off-target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking: Screen against the PDB database using AutoDock Vina to identify potential off-targets (e.g., kinase or GPCR binding) .
- Machine Learning: Train models on ChEMBL data to predict ADMET properties and prioritize in vitro testing .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability to the primary target vs. decoy proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
